molecular formula C10H21NO2 B6352556 Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate CAS No. 40870-87-9

Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate

Cat. No.: B6352556
CAS No.: 40870-87-9
M. Wt: 187.28 g/mol
InChI Key: XUAMRMLBUSFSLZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol. This compound is a derivative of propanoic acid and is characterized by the presence of an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate typically involves the esterification of 2-methylpropanoic acid with 3-methylbutylamine. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylpropanoic acid.

    Reduction: Formation of 2-methyl-3-[(3-methylbutyl)amino]propanol.

    Substitution: Formation of substituted amines or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpropanoate: Similar ester structure but lacks the amino group.

    3-Methylbutyl 2-methylpropanoate: Similar ester structure but different alkyl group.

    Methyl 3-(methyl(2-methylbutyl)amino)propanoate: Similar structure with slight variations in the alkyl chain.

Uniqueness

Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate is unique due to the presence of both an ester and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-3-(3-methylbutylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)5-6-11-7-9(3)10(12)13-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAMRMLBUSFSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8.72 g (0.10 mole) of isoamylamine, 12.01 g (0.12 mole) of methyl methacrylate and 50 mL of methanol was heated at reflux under an argon atmosphere for 22 hours. After cooling the mixture was concentrated, then distilled under vacuum to give 14.31 g of (rac)-2-methyl-3-(3-methyl-butylamino)-propanoic acid methyl ester as colorless oil. b.p. 73-75 degrees, 2 mm Hg.
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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